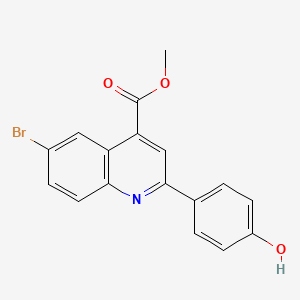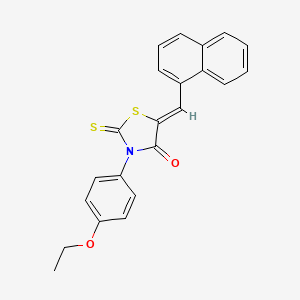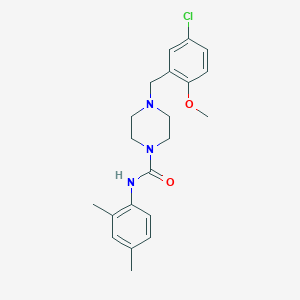![molecular formula C15H25NO2 B4840610 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B4840610.png)
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol
説明
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol, also known as DMPEA, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has also been found to exhibit some affinity for other serotonin receptors, including 5-HT1A, 5-HT2B, and 5-HT7.
Biochemical and Physiological Effects:
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit interesting biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has also been found to enhance the release of acetylcholine, which may contribute to its cognitive-enhancing effects. In addition, 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit some anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
実験室実験の利点と制限
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available from several chemical suppliers. It has also been found to exhibit high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological conditions. However, 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol also has some limitations. It has a relatively short half-life in the body, which may limit its usefulness in some experiments. In addition, its effects on other serotonin receptors may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol. One area of interest is its potential therapeutic applications. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. In addition, its effects on the serotonin 5-HT2A receptor may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its effects on other serotonin receptors. Further research is needed to fully understand the effects of 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol on these receptors and their potential implications for physiological and pathological processes. Finally, the development of new synthesis methods for 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol may lead to the production of more potent and selective ligands for the serotonin 5-HT2A receptor.
科学的研究の応用
2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a ligand for the serotonin 5-HT2A receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, perception, and cognition. 2-{[5-(2,6-dimethylphenoxy)pentyl]amino}ethanol has been found to exhibit high affinity for this receptor and has been used in studies to investigate the role of this receptor in various physiological and pathological conditions.
特性
IUPAC Name |
2-[5-(2,6-dimethylphenoxy)pentylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-13-7-6-8-14(2)15(13)18-12-5-3-4-9-16-10-11-17/h6-8,16-17H,3-5,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEFPTMJEOEFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chembrdg-BB 5552144 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-2-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4840528.png)
![5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4840531.png)
![6-cyclopropyl-N-(2-furylmethyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4840542.png)
![1-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4840547.png)
![2,4-dichloro-N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4840548.png)
![N-[4-({4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4840552.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4840568.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4840576.png)


![(3-aminopropyl)[2-(2-phenoxyethoxy)ethyl]amine](/img/structure/B4840595.png)

![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)